1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(3-chloro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-11-15(19)3-2-4-16(11)26(24,25)21-12-5-6-13(21)10-14(9-12)20-17(22)7-8-18(20)23/h2-4,12-14H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNUCHGBZEWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Bicyclic Octane Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Pyrrolidine-2,5-dione Moiety: This step often involves cyclization reactions using appropriate amines and anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Sulfonamide Reactivity
The 3-chloro-2-methylbenzenesulfonyl group participates in substitution and coupling reactions. Key observations include:
The steric bulk of the methyl group adjacent to the chlorine hinders some substitution pathways, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures).
Pyrrolidine-2,5-Dione Reactivity
The diketone moiety undergoes ring-opening and functionalization:
Ring-Opening Reactions
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Hydrolysis : Under acidic or basic conditions, the dione hydrolyzes to form a dicarboxylic acid derivative.
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Aminolysis : Reaction with primary amines (e.g., methylamine) produces bis-amide derivatives .
Electrophilic Additions
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Grignard Reagents : Attack at carbonyl carbons forms tertiary alcohols, though steric hindrance limits yields .
Azabicyclo[3.2.1]octane Core Reactivity
The bicyclic amine displays limited reactivity due to bridgehead strain but participates in:
Stability Under Physiological Conditions
Degradation studies reveal:
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Hydrolytic Stability : The sulfonamide linkage remains intact in pH 7.4 buffer over 24 hours, while the dione ring partially hydrolyzes (15–20% conversion) .
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Thermal Stability : Decomposition occurs above 200°C, primarily via sulfonyl group cleavage .
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
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Anticonvulsant Activity
- Recent studies have indicated that related compounds with similar structural features exhibit anticonvulsant properties. The mechanism often involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability .
- Case Study : A study exploring derivatives of azabicyclo compounds found significant anticonvulsant activity in animal models, suggesting that modifications to the bicyclic structure can lead to enhanced efficacy against seizures .
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Neuroprotective Effects
- Compounds with similar frameworks have shown promise in protecting neuronal cells from apoptosis and oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Case Study : Research on structurally analogous compounds demonstrated their ability to inhibit neuroinflammatory pathways, providing a basis for their potential use in treating neurodegenerative diseases .
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Antidepressant Properties
- Preliminary investigations into the pharmacological effects of related compounds indicate potential antidepressant activity through serotonin receptor modulation .
- Case Study : A recent investigation into similar azabicyclo derivatives revealed significant behavioral improvements in rodent models of depression, highlighting their potential as novel antidepressants .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the therapeutic potential of this compound. Variations in substituents on the bicyclic framework can significantly influence biological activity:
- Sulfonyl Group : Enhances solubility and may improve binding affinity to target receptors.
- Chlorine Substituent : May increase lipophilicity, facilitating better membrane penetration and bioavailability.
Mechanism of Action
The mechanism of action of 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group and the bicyclic ring system play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the azabicyclo[3.2.1]octane scaffold is a critical site for modulating bioactivity. Comparisons include:
Key Insights :
Substituent Variations at the 3-Position
The 3-position substituent influences molecular interactions and solubility:
Key Insights :
- Boronate Esters : Serve as intermediates in cross-coupling reactions for further derivatization .
Biological Activity
The compound 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds , characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , and it features a sulfonyl group which is known to enhance biological activity through various mechanisms.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The bicyclic structure may allow for interaction with neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Antiproliferative Effects
Studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown effectiveness against breast and colon cancer cells, indicating potential applications in oncology.
Neuropharmacological Effects
The compound's structural similarities to known psychoactive substances suggest potential neuropharmacological effects. Research on related azabicyclo compounds indicates:
- Dopamine Transporter Inhibition : Compounds in this class have been shown to inhibit the dopamine transporter (DAT), which is crucial in the treatment of cocaine addiction.
- Serotonin Transporter Selectivity : Selective inhibition of serotonin transporters (SERT) has been noted, which may impact mood regulation and anxiety disorders.
Case Studies
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Case Study on Anticancer Activity
- A recent study evaluated a series of azabicyclo compounds for their anticancer properties. The lead compound demonstrated an IC50 value of 5 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
- Neuropharmacological Assessment
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione?
- Methodological Answer :
- Step 1 : Sulfonylation of the 8-azabicyclo[3.2.1]octane intermediate using 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH/KOH in DMSO or acetonitrile) .
- Step 2 : Coupling the sulfonylated intermediate with pyrrolidine-2,5-dione via nucleophilic substitution. Use coupling agents like EDCI or HOBt to enhance reactivity.
- Purification : Column chromatography (silica gel, dichloromethane/ethanol gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1750–1650 cm⁻¹) groups.
- NMR : Use and NMR to confirm stereochemistry and substituent positions. For example, azabicyclo protons resonate between δ 1.5–3.5 ppm, while aromatic protons from the benzenesulfonyl group appear at δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., high-resolution MS for exact mass).
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained .
Q. What solvent systems and reaction conditions optimize its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMSO, acetonitrile) for sulfonylation to stabilize intermediates. Ethanol/water mixtures for crystallization .
- Temperature : Reflux conditions (80–100°C) for sulfonylation; room temperature for coupling reactions to avoid decomposition.
- Catalysts : Anhydrous conditions with KCO or NaH to drive substitutions .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies for sulfonylation and coupling steps.
- Reaction Optimization : Employ ICReDD’s computational-experimental feedback loop ( ) to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics .
Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Purity Check : Use HPLC or TLC to confirm sample homogeneity. Impurities can cause split NMR signals or unexpected IR peaks .
- Advanced NMR : 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in the azabicyclo ring .
- Cross-Validation : Compare experimental data with computational predictions (e.g., calculated chemical shifts via DFT) .
Q. What statistical experimental design methods improve yield in multi-step synthesis?
- Methodological Answer :
- Factorial Design : Vary parameters (temperature, catalyst loading, stoichiometry) systematically to identify critical factors. For example, a 2 factorial design can optimize sulfonylation yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent ratio vs. reaction time) to maximize yield .
- Failure Analysis : Use Taguchi methods to assess robustness of reaction conditions .
Q. How to determine enantiomeric purity for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)) induce splitting of enantiomer signals.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (as in ) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Over-Sulfonylation : Control stoichiometry (1:1 molar ratio of azabicyclo intermediate to sulfonyl chloride). Add reagents slowly to avoid exothermic side reactions .
- Oxidation of Pyrrolidine-2,5-dione : Use inert atmosphere (N/Ar) and antioxidants like BHT during coupling steps.
- Byproduct Formation : Monitor via TLC and quench reactions at 80–90% completion to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
